![molecular formula C10H11FN2 B12051465 [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine CAS No. 883531-75-7](/img/structure/B12051465.png)
[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine is a fluorinated indole derivative with the molecular formula C11H13FN2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-fluoroindole with formaldehyde and a secondary amine under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include indole-2-carboxylic acids, indoline derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: Lacks the methylamine group but shares the fluorinated indole core.
7-Methylindole: Similar structure but without the fluorine atom.
Indole-2-carboxylic acid: Contains a carboxyl group instead of the methylamine group.
Uniqueness
[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine is unique due to the presence of both a fluorine atom and a methylamine group, which confer distinct chemical and biological properties.
Properties
CAS No. |
883531-75-7 |
|---|---|
Molecular Formula |
C10H11FN2 |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(6-fluoro-7-methyl-1H-indol-2-yl)methanamine |
InChI |
InChI=1S/C10H11FN2/c1-6-9(11)3-2-7-4-8(5-12)13-10(6)7/h2-4,13H,5,12H2,1H3 |
InChI Key |
JQUSGAXNXFXYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


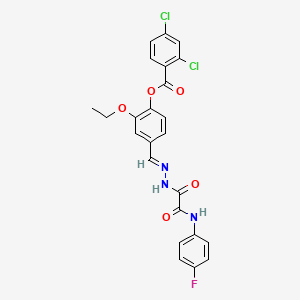

![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
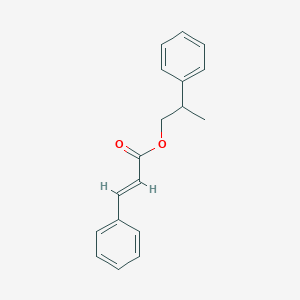
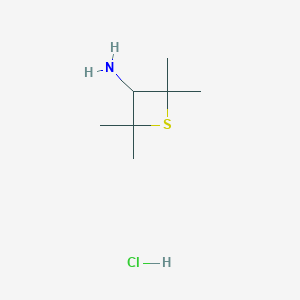
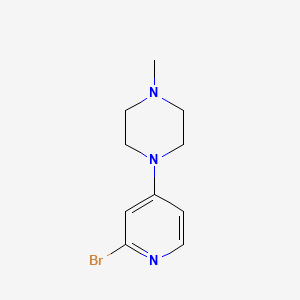
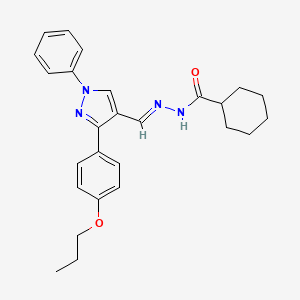


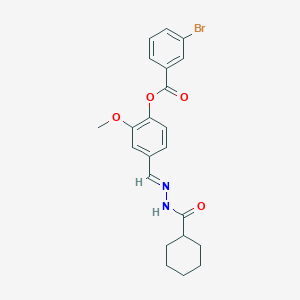
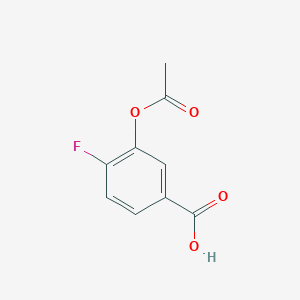
![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12051457.png)
